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molecular formula C21H18ClNO6 B563135 Acemetacin-d4 CAS No. 1196151-16-2

Acemetacin-d4

Cat. No. B563135
M. Wt: 419.85
InChI Key: FSQKKOOTNAMONP-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966956

Procedure details

50.6 g (0.1 mol) of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate were hydrogenated in 300 ml of absolute dimethylformamide in the presence of 5 g of 5% palladium carbon at 20°C within 15 minutes, with absorption of the calculated quantity of hydrogen. About 200 ml of water were added to the hydrogenation product, filtered through kieselguhr, until clouding started to occur and the solution was allowed to crystallise at 5°C. The crystallisate was suction-filtered, washed with water and dried under vacuum. The yield of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid amounted to 39 g which corresponds to 94% of the theoretical yield. The compound melted at 148°-149°C as determined on the Mettler melting point apparatus.
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:12][C:13](=[O:36])[CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]([C:26](=[O:34])[C:27]2[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][CH:28]=2)[C:16]=1[CH3:35])C1C=CC=CC=1)(=O)C.[H][H].[OH2:39].CN(C)[CH:42]=[O:43]>[C].[Pd]>[Cl:33][C:30]1[CH:31]=[CH:32][C:27]([C:26]([N:17]2[C:18]3[C:23](=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:15]([CH2:14][C:13]([O:12][CH2:5][C:42]([OH:43])=[O:39])=[O:36])=[C:16]2[CH3:35])=[O:34])=[CH:28][CH:29]=1 |f:4.5|

Inputs

Step One
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=CC=C1)OC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
palladium carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr, until clouding
CUSTOM
Type
CUSTOM
Details
to crystallise at 5°C
FILTRATION
Type
FILTRATION
Details
The crystallisate was suction-filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03966956

Procedure details

50.6 g (0.1 mol) of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate were hydrogenated in 300 ml of absolute dimethylformamide in the presence of 5 g of 5% palladium carbon at 20°C within 15 minutes, with absorption of the calculated quantity of hydrogen. About 200 ml of water were added to the hydrogenation product, filtered through kieselguhr, until clouding started to occur and the solution was allowed to crystallise at 5°C. The crystallisate was suction-filtered, washed with water and dried under vacuum. The yield of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid amounted to 39 g which corresponds to 94% of the theoretical yield. The compound melted at 148°-149°C as determined on the Mettler melting point apparatus.
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:12][C:13](=[O:36])[CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]([C:26](=[O:34])[C:27]2[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][CH:28]=2)[C:16]=1[CH3:35])C1C=CC=CC=1)(=O)C.[H][H].[OH2:39].CN(C)[CH:42]=[O:43]>[C].[Pd]>[Cl:33][C:30]1[CH:31]=[CH:32][C:27]([C:26]([N:17]2[C:18]3[C:23](=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:15]([CH2:14][C:13]([O:12][CH2:5][C:42]([OH:43])=[O:39])=[O:36])=[C:16]2[CH3:35])=[O:34])=[CH:28][CH:29]=1 |f:4.5|

Inputs

Step One
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=CC=C1)OC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
palladium carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr, until clouding
CUSTOM
Type
CUSTOM
Details
to crystallise at 5°C
FILTRATION
Type
FILTRATION
Details
The crystallisate was suction-filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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